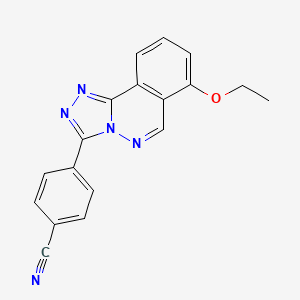

BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)-

Beschreibung

BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and phthalazine rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.

Eigenschaften

CAS-Nummer |

87540-44-1 |

|---|---|

Molekularformel |

C18H13N5O |

Molekulargewicht |

315.3 g/mol |

IUPAC-Name |

4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzonitrile |

InChI |

InChI=1S/C18H13N5O/c1-2-24-16-5-3-4-14-15(16)11-20-23-17(21-22-18(14)23)13-8-6-12(10-19)7-9-13/h3-9,11H,2H2,1H3 |

InChI-Schlüssel |

SABHNJHETNRYFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 1,2,4-Triazolo[3,4-a]phthalazine Core

The key intermediate, 1,2,4-triazolo[3,4-a]phthalazine , is typically prepared via cyclization reactions involving hydrazine derivatives and phthalazine precursors. A representative method is outlined below:

- Starting Material: 1,4-Dichlorophthalazine.

- Step 1: Reaction with hydrazine monohydrate in ethanol under reflux to form 1-chloro-4-hydrazinophthalazine intermediate.

- Step 2: Cyclization with appropriate reagents to form the triazolo fused ring system.

This method is supported by detailed procedures in patent literature, where refluxing 1,4-dichlorophthalazine with hydrazine monohydrate for about 0.5 hours yields the hydrazine intermediate, which upon further treatment with n-butanol and ammonia solution yields the desired heterocycle after purification steps (filtration, azeotropic drying).

Introduction of the Ethoxy Group at the 6-Position

The ethoxy substituent at the 6-position is introduced typically through nucleophilic aromatic substitution or via alkylation reactions on a suitable hydroxyl or halogenated precursor of the triazolophthalazine ring.

- One approach involves reacting the 6-hydroxy derivative of the triazolophthalazine with ethylating agents (e.g., ethyl halides or ethyl sulfate) under basic conditions to afford the 6-ethoxy derivative.

- Reaction conditions may involve mild heating and use of polar aprotic solvents to facilitate substitution.

Though explicit detailed protocols for this exact step on this compound are limited, analogous procedures for related heterocycles are well-documented in heterocyclic chemistry literature.

Attachment of the Benzonitrile Moiety at the 4-Position

The benzonitrile group is introduced by coupling reactions involving 4-substituted phthalazine derivatives and benzonitrile-containing reagents.

- A common method involves nucleophilic aromatic substitution or amination reactions where a 4-chlorophthalazine derivative reacts with 4-aminobenzonitrile or its derivatives under controlled conditions.

- For example, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile synthesis involves reaction of 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride at elevated temperatures (80–97 °C) for several hours, followed by workup and purification steps.

- Such methods can be adapted to the triazolophthalazine system for benzonitrile introduction.

Purification and Crystallization

- The final compound is generally purified by recrystallization from suitable solvents such as ethyl acetate, methanol, or mixtures with water.

- Hydrate forms (dihydrate, pentahydrate) of related triazolophthalazine compounds have been prepared by controlled crystallization from aqueous-organic solvent mixtures, with aging times from 2 to 40 hours at room temperature.

- Drying under vacuum and controlled heating (30–100 °C) can yield anhydrous forms suitable for further use.

Summary Table of Preparation Steps

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.

Cyclization: The formation of the triazole ring involves cyclization reactions.

Common reagents used in these reactions include triethylamine, ethyl bromoacetate, and phenacyl bromide. Major products formed depend on the specific reaction conditions but often include derivatives of the original compound with modifications at the triazole or phthalazine rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C18H13N5O

- Molecular Weight : 315.36 g/mol

- CAS Registry Number : 87540-44-1

The presence of the triazole and phthalazine moieties in its structure enhances its biological activity, making it a candidate for various applications in drug development.

Medicinal Chemistry

Benzonitrile derivatives have been explored for their potential as pharmaceutical agents. The triazole ring is known for its biological activity, particularly in the development of antifungal and anticancer drugs. For instance, derivatives of triazole are widely recognized for their ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly significant in hormone-dependent cancers such as breast cancer.

Case Study: Letrozole

Letrozole, a well-known aromatase inhibitor used in breast cancer treatment, shares structural similarities with benzonitrile derivatives. The synthesis of letrozole involves similar chemical transformations that can be adapted to create new derivatives with potentially enhanced efficacy or reduced side effects .

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit antimicrobial properties. Studies have shown that modifications to the benzonitrile framework can lead to enhanced activity against various pathogens. For example, triazole-containing compounds have been shown to possess antifungal and antibacterial properties, making them valuable in treating infections .

Synthesis of Novel Compounds

Benzonitrile derivatives serve as intermediates in the synthesis of more complex molecules. The ability to modify the ethoxy group or the triazole ring opens pathways for creating new compounds with tailored properties for specific applications. For instance, reactions involving benzonitrile can yield new pharmacologically active substances through various synthetic methodologies .

Agricultural Applications

Beyond medicinal uses, compounds like benzonitrile have potential applications in agriculture as fungicides or herbicides due to their biological activity against plant pathogens. The incorporation of triazole rings into agricultural chemicals can enhance their effectiveness against resistant strains of fungi and pests .

Research and Development

The ongoing research into the applications of benzonitrile derivatives emphasizes their importance in drug discovery and development. The exploration of their mechanisms of action and optimization for specific therapeutic targets continues to be a significant area of study within medicinal chemistry.

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Development of drugs targeting cancer and hormonal therapies | Aromatase inhibitors like letrozole |

| Antimicrobial Activity | Compounds with antifungal and antibacterial properties | Triazole derivatives |

| Synthesis of Compounds | Intermediates for synthesizing novel pharmacologically active substances | Modifications leading to new drug candidates |

| Agricultural Uses | Potential fungicides/herbicides due to biological activity | Targeting resistant plant pathogens |

| Research & Development | Ongoing studies focused on enhancing efficacy and understanding mechanisms | New synthetic methodologies being developed |

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application but often involve key enzymes in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole and phthalazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is unique due to its specific combination of the triazole and phthalazine rings, which confer distinct chemical and biological properties .

Q & A

Q. What are the recommended synthetic pathways for 4-(6-ethoxy-1,2,4-triazolo[3,4-a]phthalazin-3-yl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Hydrazine Condensation : React 2-(3-phenylphthalazin-1-yl)hydrazine with 4-cyanobenzaldehyde in isopropanol under reflux to form a hydrazone intermediate .

Oxidative Cyclization : Treat the intermediate with nitrobenzene at 473 K to promote cyclization into the triazolo-phthalazine core .

Ethoxy Group Introduction : Substitute a leaving group (e.g., chloride) at the 6-position of the phthalazine ring with ethoxide under nucleophilic aromatic substitution conditions (e.g., NaOEt in DMF at 80°C) .

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to detect side products .

- Use microwave-assisted synthesis to reduce cyclization time and improve yield .

Q. How can the molecular structure and purity of this compound be validated?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in the triazole-phthalazine system) .

- Spectroscopic Analysis :

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N, and S percentages .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based kits (IC determination) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC to guide formulation studies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the triazolo-phthalazine core?

Methodological Answer:

- Steric Effects : The ethoxy group at position 6 hinders electrophilic substitution at adjacent positions, directing reactions to the benzonitrile moiety .

- Electronic Effects : The electron-deficient triazole ring facilitates nucleophilic attack at the phthalazine’s C3 position, while the nitrile group stabilizes resonance structures .

Q. Experimental Validation :

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer: Challenges :

Q. Solutions :

Q. Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P-1 | |

| Unit Cell Dimensions | a = 8.21 Å, b = 10.45 Å | |

| π-π Stacking Distance | 3.5–3.8 Å |

Q. How can computational methods predict its binding affinity for neurodegenerative disease targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB ID: 4EY7). Key residues: Trp286 (π-stacking with triazole) and Glu199 (hydrogen bonding with nitrile) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in aqueous solution .

Validation : Compare computational results with experimental IC values from enzyme assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., ethoxy vs. propoxy) to isolate electronic vs. steric effects .

Case Study : Discrepancies in IC values for PDE4 inhibition may stem from assay pH differences; repeat tests at pH 7.4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.